
1-Chloro-2-fluorobenzene spectroscopic data
(NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Chloro-2-fluorobenzene

Cat. No.: B165100 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-fluorobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 1-chloro-2-fluorobenzene. It is intended

for researchers, scientists, and professionals in drug development who require detailed

spectroscopic information for this compound. The document includes tabulated data, detailed

experimental protocols, and a workflow diagram for structural elucidation.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-chloro-2-fluorobenzene
(CAS Registry Number: 348-51-6).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift
(ppm)

Multiplicity
Coupling
Constants (Hz)

Assignment

6.96 - 7.49 m -
Aromatic Protons (H3,

H4, H5, H6)
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Note: The aromatic region presents a complex multiplet due to spin-spin coupling between the

protons and with the fluorine atom.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment

158.3 (d, ¹JCF = 248 Hz) C2 (C-F)

130.2 (d, ³JCF = 4 Hz) C4

128.8 (d, ⁴JCF = 3 Hz) C5

125.1 (d, ⁴JCF = 4 Hz) C6

120.3 (d, ²JCF = 21 Hz) C1 (C-Cl)

116.9 (d, ²JCF = 19 Hz) C3

Note: Data is based on typical values and may vary slightly depending on the solvent and

experimental conditions. The doublet multiplicity (d) and carbon-fluorine coupling constants

(JCF) are indicated.[5]

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (ppm) Reference

-118 to -122 CFCl₃

Note: The chemical shift of fluorine is sensitive to the solvent. The value provided is a typical

range for fluorobenzene derivatives.[6]

Infrared (IR) Spectroscopy
The IR spectrum of 1-chloro-2-fluorobenzene exhibits characteristic absorption bands

corresponding to its functional groups and aromatic structure.
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3100 Medium C-H Aromatic Stretch

1580, 1480, 1450 Strong C=C Aromatic Ring Stretch

1250 - 1290 Strong C-F Stretch

1000 - 1100 Strong C-Cl Stretch

750 - 800 Strong
C-H Aromatic Out-of-Plane

Bending

Note: Data compiled from various spectral databases.[1][7][8] The exact peak positions may

vary based on the sampling method (e.g., liquid film, gas phase).[1][7]

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-chloro-2-fluorobenzene provides information

about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment

130/132 100 / 33 [M]⁺ (Molecular Ion)

99 40 [M - Cl]⁺ or [M - F - H]⁺

95 25 [M - Cl - H]⁺

75 30 [C₆H₃]⁺

Note: The molecular ion peak appears as a doublet at m/z 130 and 132 due to the isotopic

abundance of ³⁵Cl and ³⁷Cl.[2] The molecular weight of 1-chloro-2-fluorobenzene is 130.55

g/mol .[1][7]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the

structure of molecules in solution.[9]

Sample Preparation:

For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of 1-chloro-2-fluorobenzene,

respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

[10][11]

Transfer the solution to a standard 5 mm NMR tube.[10]

Ensure the sample is free of particulate matter to avoid issues with shimming.[11] If

necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire the ¹H spectrum. A typical experiment involves a 90° pulse, a short acquisition time,

and a relaxation delay.

For ¹³C NMR, a longer acquisition time is generally required due to the lower natural

abundance of the ¹³C isotope.[11] Proton decoupling is typically used to simplify the

spectrum.

For ¹⁹F NMR, a fluorine-observe probe is used. The experiment is run with proton decoupling

to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the

absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond, germanium) is clean.[12]

Place a single drop of neat 1-chloro-2-fluorobenzene directly onto the crystal.[12][13]

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

[13]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[13]

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[14]

Average multiple scans to improve the signal-to-noise ratio.[14]

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that separates volatile compounds in the gas phase before

detecting them with a mass spectrometer.[15] It is suitable for analyzing volatile organic

compounds like 1-chloro-2-fluorobenzene.[16]

Sample Preparation:

Prepare a dilute solution of 1-chloro-2-fluorobenzene in a volatile organic solvent (e.g.,

dichloromethane, hexane).

Inject a small volume (typically 1 µL) of the solution into the GC injection port.

Data Acquisition:

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium)

onto a capillary column.

The column is heated using a temperature program to separate the components of the

sample based on their boiling points and interactions with the stationary phase.
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As 1-chloro-2-fluorobenzene elutes from the column, it enters the mass spectrometer.

In the ion source (typically electron ionization), the molecules are bombarded with electrons,

causing them to ionize and fragment.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z),

and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for using different spectroscopic

techniques to confirm the structure of 1-chloro-2-fluorobenzene.
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Click to download full resolution via product page

Workflow for the spectroscopic analysis of 1-chloro-2-fluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-Chloro-2-fluorobenzene spectroscopic data (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165100#1-chloro-2-fluorobenzene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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